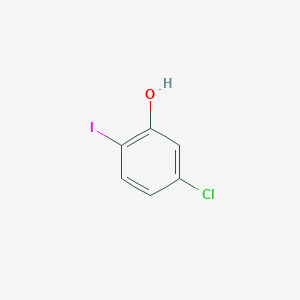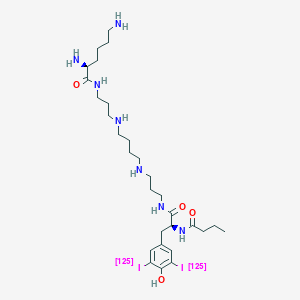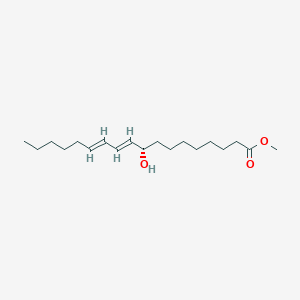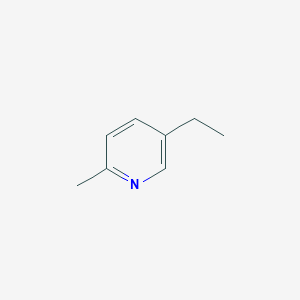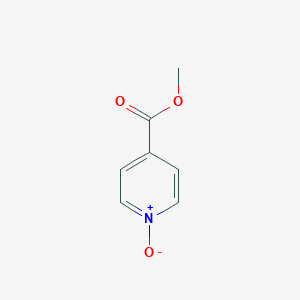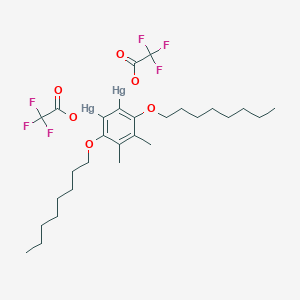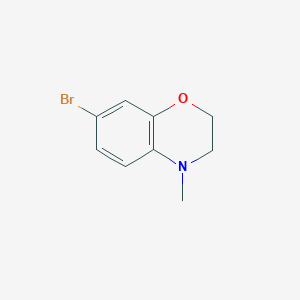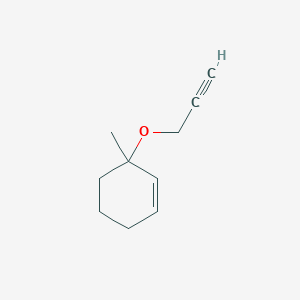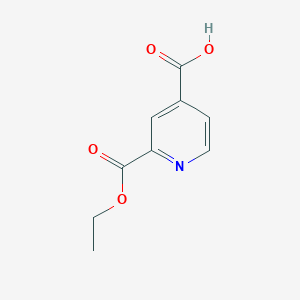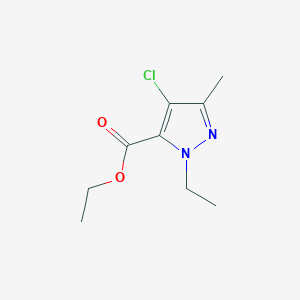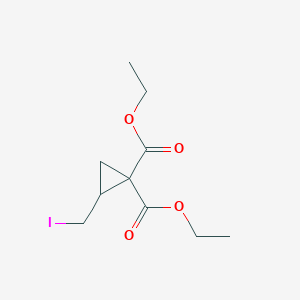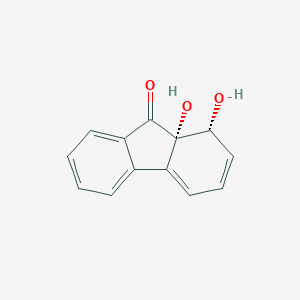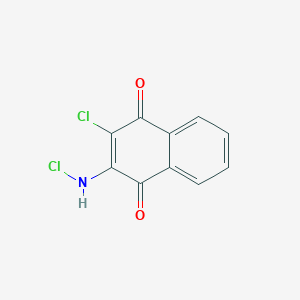
2-Chloro-3-(chloroamino)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(chloroamino)naphthalene-1,4-dione, also known as CCAN, is a synthetic compound that has been widely used in scientific research due to its unique properties. CCAN is a member of the naphthoquinone family and is structurally similar to vitamin K.
作用机制
2-Chloro-3-(chloroamino)naphthalene-1,4-dione exerts its biological effects by inhibiting the mitochondrial respiratory chain complex III, leading to the generation of ROS. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. 2-Chloro-3-(chloroamino)naphthalene-1,4-dione-induced ROS generation has been shown to activate various signaling pathways, including the MAPK and NF-κB pathways, leading to cellular responses such as inflammation and apoptosis.
生化和生理效应
2-Chloro-3-(chloroamino)naphthalene-1,4-dione has been shown to induce oxidative stress in various cell types, leading to DNA damage, protein oxidation, and lipid peroxidation. 2-Chloro-3-(chloroamino)naphthalene-1,4-dione-induced oxidative stress has also been shown to activate various signaling pathways, leading to cellular responses such as inflammation and apoptosis. In vivo studies have shown that 2-Chloro-3-(chloroamino)naphthalene-1,4-dione can induce liver and kidney damage, as well as cardiotoxicity.
实验室实验的优点和局限性
2-Chloro-3-(chloroamino)naphthalene-1,4-dione is a potent inhibitor of the mitochondrial respiratory chain, making it a useful tool to study the role of ROS in cellular signaling pathways. However, 2-Chloro-3-(chloroamino)naphthalene-1,4-dione-induced ROS generation can also lead to non-specific effects, making it important to use appropriate controls in experiments. 2-Chloro-3-(chloroamino)naphthalene-1,4-dione has also been shown to induce cytotoxicity at high concentrations, limiting its use in some experiments.
未来方向
For 2-Chloro-3-(chloroamino)naphthalene-1,4-dione research could include studying its effects in different cell types and disease models, as well as developing more specific inhibitors of the mitochondrial respiratory chain. 2-Chloro-3-(chloroamino)naphthalene-1,4-dione could also be used in combination with other compounds to enhance its effects or reduce its toxicity.
合成方法
2-Chloro-3-(chloroamino)naphthalene-1,4-dione can be synthesized through a multi-step reaction process starting from 2-nitronaphthalene. The first step involves the reduction of 2-nitronaphthalene to 2-amino-1-naphthol, followed by the chlorination of the amino group to form 2-chloro-1-naphthol. The final step involves the reaction of 2-chloro-1-naphthol with phosgene and ammonia to form 2-Chloro-3-(chloroamino)naphthalene-1,4-dione.
科学研究应用
2-Chloro-3-(chloroamino)naphthalene-1,4-dione has been widely used in scientific research as a tool to study the redox properties of biological systems. It has been shown to be a potent inhibitor of the mitochondrial respiratory chain, leading to the generation of reactive oxygen species (ROS). 2-Chloro-3-(chloroamino)naphthalene-1,4-dione has also been used to study the role of ROS in cellular signaling pathways, apoptosis, and cancer.
属性
CAS 编号 |
155669-77-5 |
|---|---|
产品名称 |
2-Chloro-3-(chloroamino)naphthalene-1,4-dione |
分子式 |
C10H5Cl2NO2 |
分子量 |
242.05 g/mol |
IUPAC 名称 |
2-chloro-3-(chloroamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-8(13-12)10(15)6-4-2-1-3-5(6)9(7)14/h1-4,13H |
InChI 键 |
NMKFCUZEFPRPJX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCl |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCl |
同义词 |
1,4-Naphthalenedione, 2-chloro-3-(chloroamino)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



